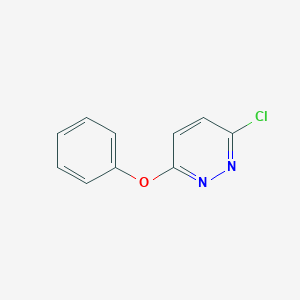

3-Chloro-6-phenoxypyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-phenoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVVMGVIGYPNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328034 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490-44-4 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-6-phenoxypyridazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-6-phenoxypyridazine is a halogenated heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a phenoxy group. The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive chlorine atom at the 3-position and a phenoxy group at the 6-position makes this molecule a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, aiming to facilitate its use in research and drug discovery.

Chemical Properties and Structure

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂O | [] |

| Molecular Weight | 206.63 g/mol | [] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | [] |

| InChI Key | VPVVMGVIGYPNDM-UHFFFAOYSA-N | [] |

| CAS Number | 1490-44-4 | [][2] |

| Physical Form | Solid | |

| Melting Point | 159-161 °C (literature value for the related 3-chloro-6-phenylpyridazine) | |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Note: While a specific experimental melting point for this compound was not found in the searched literature, the melting point of the structurally similar 3-chloro-6-phenylpyridazine is provided for reference.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with phenol. The following is a generalized experimental protocol based on similar reactions with pyridazine derivatives.

Materials:

-

3,6-dichloropyridazine

-

Phenol

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Purification equipment (e.g., column chromatography, recrystallization supplies)

Procedure:

-

To a solution of phenol (1.0-1.2 equivalents) in an anhydrous solvent, add the base (1.2-1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the phenoxide salt.

-

Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Logical Workflow for Synthesis:

Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups, making it a valuable intermediate for creating libraries of compounds for biological screening. A general protocol for the reaction with amines is provided below.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine, piperidine)

-

A suitable base (e.g., potassium carbonate, triethylamine), if necessary

-

Solvent (e.g., n-butanol, DMF, ethanol)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Purification equipment

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add the amine (1.2-2.0 equivalents) and, if required, the base to the solution.

-

Heat the reaction mixture to reflux or an appropriate temperature for the specific amine and solvent system.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the desired 3-amino-6-phenoxypyridazine derivative.

General Workflow for Nucleophilic Substitution:

Biological Activity and Drug Discovery Potential

While specific biological data for this compound is limited in the available literature, the pyridazine scaffold is a well-established pharmacophore.[3] Numerous pyridazine derivatives have been reported to possess a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: 3,6-Disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2).[4][5]

-

Anti-inflammatory Activity: Pyridazinone derivatives have shown potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[3][6]

-

Antimicrobial and Antifungal Activity: Various pyridazine derivatives have demonstrated significant antibacterial and antifungal properties.

-

Anticonvulsant Activity: Certain pyridazine derivatives have been synthesized and evaluated for their anticonvulsant effects.[7]

-

Analgesic Effects: Some 3-substituted 4,6-diarylpyridazine derivatives have shown significant antinociceptive effects.[8]

The presence of the phenoxy group in this compound introduces a bulky aromatic moiety that can influence its interaction with biological targets. Phenoxy derivatives in other heterocyclic systems have been explored for various medicinal applications.[9] The combination of the reactive chloro group, the biologically active pyridazine core, and the phenoxy substituent makes this compound a promising starting material for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full potential in drug discovery.

Potential Drug Discovery Pathway:

References

- 2. 1490-44-4|this compound|BLD Pharm [bldpharm.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-chloro-6-phenoxypyridazine molecular weight and formula C10H7ClN2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-6-phenoxypyridazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and safety, and explores its potential role in drug discovery based on the activities of related pyridazine derivatives.

Core Molecular Data

Molecular Formula: C₁₀H₇ClN₂O

Molecular Weight: 206.63 g/mol

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | - |

| Molecular Weight | 206.63 g/mol | - |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | [1] |

| InChI | InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8 | [1] |

| CAS Number | 1490-44-4 | [1] |

Physicochemical Properties

While specific experimental data for this compound is limited, the following table includes data for the closely related compound, 3-chloro-6-phenylpyridazine, which can serve as a useful reference.

| Property | Value (for 3-chloro-6-phenylpyridazine) | Source |

| Physical State | Solid (powder to crystal) | [2] |

| Appearance | White to light yellow to light orange | [2] |

| Melting Point | 159-161 °C | [3] |

| Solubility | 10.3 µg/mL (at pH 7.4) | [4] |

| Assay | ≥ 98% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with phenol. This reaction is a common method for the preparation of phenoxypyridazine derivatives.[5]

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar pyridazine ethers:[5]

Materials:

-

3,6-dichloropyridazine

-

Phenol

-

Sodium hydroxide (NaOH) or metallic sodium

-

Toluene or another suitable solvent

-

Ethanol-water (for recrystallization)

-

Anhydrous potassium carbonate or sodium sulfate (for drying)

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like toluene.

-

Add an equimolar amount of a base, such as sodium hydroxide or metallic sodium, to the solution to form sodium phenoxide. If using metallic sodium, the reaction should be heated to reflux to ensure complete formation of the phenolate.[5]

-

Reaction with 3,6-Dichloropyridazine: To the solution of sodium phenoxide, add an equimolar amount of 3,6-dichloropyridazine.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 5 hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove any inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent, such as ether.

-

Combine the organic extracts and dry them over an anhydrous drying agent like potassium carbonate or sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.[5]

Caption: Synthesis workflow for this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Caption: Experimental workflow for the characterization of this compound.

Safety and Handling

Based on the safety data for the related compound 3-chloro-6-phenylpyridazine, the following hazards should be considered. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Applications in Drug Discovery and Research

While specific biological activities of this compound are not extensively documented, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been investigated for a wide range of therapeutic applications.

-

Pharmaceutical Development: Pyridazine derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals.[2] The presence of the reactive chlorine atom at the 3-position of this compound makes it a versatile building block for creating more complex molecules with potential therapeutic value.

-

Agrochemical Chemistry: Related pyridazine compounds are utilized in the development of herbicides and pesticides.[2] This suggests that this compound could be explored for similar applications in agricultural chemistry.

-

Kinase Inhibition: Some pyridazine derivatives have been investigated as kinase inhibitors, which are a significant class of drugs for treating cancer and inflammatory diseases.[4]

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a halogenated pyridazine derivative with a confirmed molecular formula and weight. While detailed experimental data on this specific compound is sparse, its structural similarity to other biologically active pyridazines suggests its potential as a valuable intermediate in the fields of pharmaceutical and agrochemical research. The synthesis can be readily achieved through established methods, and its characterization can be performed using standard analytical techniques. Further investigation into the biological activities and potential signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic and commercial potential. Researchers are advised to exercise appropriate caution and adhere to safety guidelines when handling this compound.

References

- 1. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 4. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic and Mass Spectrometric Analysis of 3-chloro-6-phenoxypyridazine: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric characterization of the heterocyclic compound 3-chloro-6-phenoxypyridazine. The data presented herein is essential for researchers, scientists, and professionals engaged in drug development and medicinal chemistry, offering a foundational understanding of the compound's structural and molecular properties.

Summary of Spectroscopic and Mass Spectrometric Data

The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometric analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

Note: Specific, experimentally verified spectroscopic data for this compound is not publicly available in the cited literature. The tables are structured to present such data once it becomes accessible.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for pyridazine derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometric analysis would be performed using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions would be recorded. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized compound like this compound follows a logical progression from synthesis to structural confirmation.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document is pending experimental verification. The protocols and diagrams are provided as a general guide for the scientific community.

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 3-chloro-6-phenoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

While experimental data for 3-chloro-6-phenoxypyridazine is scarce, the following table summarizes its known and computationally predicted properties. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O | - |

| Molecular Weight | 206.63 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage Temperature | 2-8°C, under an inert atmosphere | BLD Pharm[1] |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of similar chlorinated pyridazine and aromatic heterocyclic compounds, this compound should be handled as a substance with the following potential hazards.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

|

Signal Word: Warning [2]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following section outlines a general experimental workflow and the necessary personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after handling. | Provides a barrier against skin contact, which may cause irritation. |

| Skin and Body Protection | A fire/flame-resistant and impervious lab coat. Closed-toe shoes are mandatory. | Protects skin from accidental contact and spills. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[3] |

General Laboratory Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Verify that an eyewash station and safety shower are accessible and unobstructed.

-

Prepare all necessary equipment and reagents before handling the compound.

-

Review the experimental plan and identify all potential hazards.

-

-

Handling:

-

Wear the appropriate PPE as detailed in the table above.

-

Handle the compound exclusively within the fume hood to avoid inhalation of dust or vapors.

-

Avoid direct contact with skin, eyes, and clothing.

-

Use spark-proof tools and equipment if the compound is handled near flammable solvents.[4]

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste material, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.

-

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact emergency services. Prevent the spill from entering drains or waterways.[3] |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water spray can be used to cool fire-exposed containers. Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Decision pathway for emergency response to exposure events.

References

The Pyridazine Core: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capability, and ability to serve as a bioisosteric replacement for other aromatic rings, make it a versatile building block for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the diverse biological activities of pyridazine-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and development in this promising area.

Physicochemical Properties and Drug-Likeness

The arrangement of the two nitrogen atoms in the pyridazine ring significantly influences its electronic distribution, leading to a high dipole moment. This polarity can enhance aqueous solubility, a crucial factor for improving the oral bioavailability of drug candidates.[2][3] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Pyridazine derivatives have been shown to exhibit favorable pharmacokinetic profiles, including reduced toxicity and improved metabolic stability, making them attractive for drug development.[2]

Anticancer Activity

Pyridazine derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines through various mechanisms of action.[4][5] One of the key targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7][8]

Quantitative Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives, reported as IC50 (the half maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound ID | Target/Assay | Cancer Cell Line | IC50 / GI50 (µM) | Reference(s) |

| Pyridazine Derivative 1 | VEGFR-2 Kinase Assay | - | 0.092 (IC50) | [6] |

| Compound 5b | Cytotoxicity (SRB assay) | HCT-116 (Colon) | 30.3 (IC50) | [9] |

| Compound 4b | Cytotoxicity (SRB assay) | MCF-7 (Breast) | 21.2 (IC50) | [9] |

| Compound 11m | Cytotoxicity | T-47D (Breast) | 0.43 (IC50) | [4] |

| Compound 11m | Cytotoxicity | MDA-MB-231 (Breast) | 0.99 (IC50) | [4] |

| Compound 4e | Cytotoxicity (MTT assay) | MCF-7 (Breast) | 1-10 (IC50) | [10][11] |

| Compound 4f | Cytotoxicity (MTT assay) | SK-MEL-28 (Melanoma) | 1-10 (IC50) | [10][11] |

| Pyrrolopyridazine Derivative | Cytotoxicity (NCI-60) | Various | <0.1 (GI50) on several lines | [12] |

Experimental Protocols: Anticancer Activity Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Pyridazine-based inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Antimicrobial Activity

The pyridazine scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[13][14] Pyridazine derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[5][15] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[16][17][18]

Quantitative Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Chloro derivatives | E. coli | 0.892 - 3.744 | [5] |

| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [5] |

| Compound 7 | S. aureus (MRSA) | 7.8 (µM) | [13] |

| Compound 13 | A. baumannii | 3.74 (µM) | [13] |

| Compound 13 | P. aeruginosa | 7.48 (µM) | [13] |

| Compound IIIa | S. pyogenes | - (Excellent Activity) | [15] |

| Compound IIIa | E. coli | - (Excellent Activity) | [15] |

Experimental Protocols: Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][19][20]

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyridazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Pyridazine-based inhibitors can interfere with the function of this enzyme, leading to bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by pyridazine derivatives.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties.[21][22][23][24] A primary target for these compounds is the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[1][25][26] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[20]

Quantitative Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |

| Compound 6b | COX-2 | 0.18 | 6.33 | [24] |

| Compound 4c | COX-2 | 0.26 | - | [24] |

| Compound 3g | COX-2 | 0.0438 | 11.51 | [22][23] |

| Compound 6a | COX-2 | 0.0530 | - | [22][23] |

| Compound 3d | COX-2 | 0.0672 | - | [22][23] |

| Compound 9a | COX-2 | 0.0155 | 21.29 | [20] |

| Compound 16b | COX-2 | 0.0169 | 18.63 | [20] |

| Celecoxib (Reference) | COX-2 | 0.35 | 37.03 | [24] |

| Indomethacin (Reference) | COX-1/COX-2 | - | 0.50 | [24] |

Experimental Protocols: Anti-inflammatory Activity Evaluation

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyridazine derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: COX-2 Inhibition

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Pyridazine-based COX-2 inhibitors block this pathway, leading to a reduction in inflammation.

Caption: The role of pyridazine derivatives in inhibiting the COX-2 inflammatory pathway.

Synthesis of Pyridazine Core Structures

A common and versatile method for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For example, 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives can be synthesized from the corresponding β-aroylpropionic acids.

General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

-

Starting Material: β-Benzoylpropionic acid.

-

Reaction: Reflux the β-benzoylpropionic acid with hydrazine hydrate in a suitable solvent such as ethanol.

-

Cyclization: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure.

-

Purification: The product can be purified by recrystallization.

Further modifications at various positions of the pyridazine ring can be achieved through a variety of organic reactions to generate a library of derivatives for biological screening.

Conclusion

The pyridazine core represents a highly valuable scaffold in the field of drug discovery. Its inherent physicochemical properties and synthetic accessibility have enabled the development of a diverse range of biologically active molecules. The potent anticancer, antimicrobial, and anti-inflammatory activities of pyridazine derivatives, coupled with their often favorable pharmacological profiles, underscore their potential as lead compounds for the development of new and effective therapies. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. DNA gyrase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 15. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. protocols.io [protocols.io]

- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 25. frontierspartnerships.org [frontierspartnerships.org]

- 26. researchgate.net [researchgate.net]

The Pivotal Role of the Pyridazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate lipophilicity, make it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of pyridazine in drug discovery, with a focus on its application in oncology, infectious diseases, and cardiovascular medicine. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Physicochemical Properties and Pharmacophoric Features

The pyridazine nucleus possesses a distinct electronic distribution due to the presence of two adjacent nitrogen atoms, resulting in a high dipole moment. This polarity can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable properties for drug candidates. The nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with biological targets. Furthermore, the pyridazine ring is considered a bioisostere of the phenyl ring and other heterocycles like pyridine, pyrimidine, and pyrazine, allowing for its strategic incorporation to optimize a compound's pharmacokinetic and pharmacodynamic profile.

Therapeutic Applications of Pyridazine Derivatives

The versatility of the pyridazine scaffold is underscored by its presence in a growing number of biologically active molecules, including several FDA-approved drugs. Research has demonstrated the potential of pyridazine-containing compounds across a wide spectrum of therapeutic areas.

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various kinases involved in cancer cell proliferation, survival, and angiogenesis. Notably, pyridazine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase 1 (JNK1), key players in tumor growth and metastasis.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound ID | Target | Cancer Cell Line | Activity (IC50/GI50, µM) | Reference |

| 11m | CDK2 | T-47D (Breast) | 0.43 ± 0.01 | [1] |

| MDA-MB-231 (Breast) | 0.99 ± 0.03 | [1] | ||

| 11l | CDK2 | T-47D (Breast) | 1.57 ± 0.05 | [1] |

| MDA-MB-231 (Breast) | 1.30 ± 0.04 | [1] | ||

| Compound 10 | VEGFR-2 | HepG2 (Liver) | 4.25 | [2] |

| MCF-7 (Breast) | 6.08 | [2] | ||

| Compound 9 | VEGFR-2 | HepG2 (Liver) | 4.68 | [2] |

| MCF-7 (Breast) | 11.06 | [2] | ||

| Compound 8 | VEGFR-2 | HepG2 (Liver) | 4.34 | [2] |

| MCF-7 (Breast) | 10.29 | [2] | ||

| Compound 4e | Not specified | MCF-7 (Breast) | 1 - 10 | [3] |

| SK-MEL-28 (Melanoma) | 1 - 10 | [3] | ||

| Compound 4f | Not specified | MCF-7 (Breast) | 1 - 10 | [3] |

| SK-MEL-28 (Melanoma) | 1 - 10 | [3] | ||

| Compound 16 | Not specified | HepG2 (Liver) | 8.67 ± 0.7 | [4] |

| MCF-7 (Breast) | 9.41 ± 0.9 | [4] | ||

| Compound 3 | Not specified | MCF-7 (Breast) | 5.68 ± 0.6 | [4] |

| Compound 9e | JNK1 | HOP-92 (Lung) | 17.8 | [5] |

Antimicrobial Activity

The pyridazine scaffold has also been incorporated into compounds with significant antibacterial and antifungal properties. These derivatives often exhibit potent activity against a range of pathogens, including drug-resistant strains.

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Compound ID | Microbial Strain | Activity (MIC, µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892 - 3.744 | [6] |

| P. aeruginosa | 0.892 - 3.744 | [6] | |

| S. marcescens | 0.892 - 3.744 | [6] | |

| Compound 7 | E. coli (MRSA) | 7.8 (µM) | [7] |

| S. aureus (MRSA) | 7.8 (µM) | [7] | |

| S. typhimurium | 7.8 (µM) | [7] | |

| A. baumannii | 7.8 (µM) | [7] | |

| Compound 13 | A. baumannii | 3.74 (µM) | [7] |

| P. aeruginosa | 7.48 (µM) | [7] | |

| Compound 3 | S. aureus (MRSA) | 4.52 (µM) | [7] |

Cardiovascular Effects

Pyridazine-containing molecules have demonstrated significant potential in the treatment of cardiovascular diseases, particularly as vasorelaxants and antihypertensive agents. Their mechanism of action often involves the modulation of ion channels or enzymes that regulate vascular tone.

Table 3: Cardiovascular Activity of Pyridazine Derivatives

| Compound ID | Activity Type | EC50 (µM) | Reference |

| Series 4a-l | Vasorelaxant | 0.0117 - 2.2680 | [8] |

| Series 5a-l | Vasorelaxant | 0.0025 - 2.9480 | [8] |

| Compound 4f | Vasorelaxant | 0.0136 | [8] |

| Compound 4h | Vasorelaxant | 0.0117 | [8] |

| Compound 5d | Vasorelaxant | 0.0053 | [8] |

| Compound 5e | Vasorelaxant | 0.0025 | [8] |

| Acid 5 | Vasorelaxant | 0.339 | [9] |

| Ester analog 4 | Vasorelaxant | 1.225 | [9] |

| 4-methoxyphenylhydrazide 10c | Vasorelaxant | 1.204 | [9] |

| Acid (16) | Vasorelaxant | 0.339 | [10] |

| Ester analog (17) | Vasorelaxant | 1.225 | [10] |

| 4-methoxyphenyl hydrazide (18) | Vasorelaxant | 1.204 | [10] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyridazine derivatives exert their therapeutic effects is crucial for rational drug design. Here, we visualize two key signaling pathways frequently targeted by these compounds.

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.

Caption: JNK1 signaling pathway and its inhibition by pyridazine analogs.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of pyridazine-based drug candidates.

General Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a key intermediate for the synthesis of many pyridazine derivatives.

Materials:

-

Maleic anhydride

-

Hydrazine hydrate (80%)

-

Hydrochloric acid (30%)

-

Phosphorus pentachloride or Phosphorus oxychloride

Procedure:

-

Synthesis of 3,6-dihydroxypyridazine: To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%). Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring. Add 98 g of maleic anhydride to the mixture. Reflux the reaction mixture at 110°C for 3 hours.[11]

-

Chlorination to 3,6-dichloropyridazine: In a three-necked flask, combine 22 g of the 3,6-dihydroxypyridazine obtained in the previous step with 232.8 g of phosphorus pentachloride. Heat the mixture to 125°C and maintain the reaction for 4 hours. After the reaction, evaporate the resulting phosphorus oxychloride under reduced pressure. Cool the residue to room temperature and quench the remaining viscous liquid by pouring it into water. Neutralize the solution by adding 28% ammonia water dropwise until the pH reaches approximately 8. The solid 3,6-dichloropyridazine can then be collected by filtration.[11]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.[12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Pyridazine compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the pyridazine compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Evaluation of Vasorelaxant Activity

This ex vivo method assesses the ability of a compound to relax pre-contracted arterial rings.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine or potassium chloride (for pre-contraction)

-

Organ bath system with isometric force transducers

Procedure:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Pre-contraction: After an equilibration period, pre-contract the aortic rings with phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazine derivative to the organ bath.

-

Data Recording and Analysis: Record the changes in isometric tension. The vasorelaxant effect is expressed as a percentage of the pre-contraction. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.

Experimental and Logical Workflows

The discovery and development of new drugs is a complex, multi-step process. The following diagram illustrates a typical workflow for the discovery of kinase inhibitors, a common application for pyridazine derivatives.

References

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 12. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]

Unlocking the Therapeutic Potential: Emerging Research Frontiers for Substituted Chloropyridazines

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. The introduction of a chlorine substituent onto this privileged structure creates a versatile synthetic handle and often imparts potent and diverse biological activities. This technical guide delves into the burgeoning research areas surrounding substituted chloropyridazines, offering a comprehensive overview of their therapeutic promise, synthetic strategies, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore and exploit the full potential of this chemical class.

Anticancer Activity: A Dominant Research Focus

Substituted chloropyridazines have demonstrated significant potential as anticancer agents, with research efforts concentrated on several key mechanisms, including apoptosis induction and enzyme inhibition.

Apoptosis Induction and PARP-1 Inhibition

A significant area of investigation involves the design of chloropyridazine-based compounds that can induce programmed cell death (apoptosis) in cancer cells. One successful strategy has been the molecular hybridization of a 4-chloropyridazinoxyphenyl scaffold with other pharmacophores known to induce apoptosis, such as chalcones and thiazolidine-2,4-diones.[1][2] This approach has yielded novel hybrids that not only trigger apoptosis but also inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[1]

Table 1: In Vitro Anticancer Activity of Selected Chloropyridazine Hybrids

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10 | MCF-7 (Breast Cancer) | 1.83 | [3] |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.94 | [3] |

| Compound 6o | SGC-7901 (Gastric Cancer) | More potent than positive control | [4] |

| Compound 6u | SGC-7901 (Gastric Cancer) | More potent than positive control | [4] |

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

The proposed mechanism of action for these dual-acting agents involves the induction of DNA damage, which is exacerbated by the inhibition of PARP-1, ultimately leading to cell death.[1] The intrinsic apoptotic pathway, initiated by mitochondrial stress, and the extrinsic pathway, triggered by external factors like tumor necrosis factor-α (TNF-α), are both implicated.[1]

Kinase Inhibition

The kinome represents a vast and largely untapped source of therapeutic targets for cancer. Substituted chloropyridazines have emerged as promising kinase inhibitors. For instance, 2,5-dichloropyrimidines have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, acting through an SNAr reaction with a cysteine residue.[5] This highlights the potential for developing highly specific and potent kinase inhibitors based on the chloropyridazine scaffold.

Antiviral Activity: Combating Viral Infections

The antiviral potential of substituted chloropyridazines is another active area of research, with promising results against various viruses.

Inhibition of Viral Capsid Function

Novel chloropyridazine derivatives have been synthesized and evaluated as potent inhibitors of human rhinovirus (HRV), the primary cause of the common cold.[6] These compounds act as capsid-binding inhibitors, interfering with the viral protein shell and preventing viral entry or uncoating.[6] Notably, some of these derivatives have shown lower cytotoxicity compared to existing antiviral agents like Pirodavir.[6]

Table 2: Anti-HRV Activity of Chloropyridazine Derivatives

| Compound | Virus Strain | Activity | Reference |

| 5e | HRV-2, HRV-14 | Effective | [6] |

| 5f | HRV-2, HRV-14 | Effective | [6] |

Broad-Spectrum Antiviral Potential

Beyond HRV, research suggests a broader antiviral scope for chloropyridazine-containing molecules. Studies on related heterocyclic compounds have demonstrated activity against viruses such as Hepatitis A Virus (HAV) and Avian Influenza Virus.[7] This indicates that the chloropyridazine core could be a valuable starting point for the development of broad-spectrum antiviral drugs.

Antimicrobial Activity: A Renewed Interest

With the rise of antibiotic resistance, the search for new antimicrobial agents is a global health priority. Substituted pyridazines have a long history of investigation for their antibacterial and antifungal properties, and recent studies continue to uncover novel and potent compounds.[8][9]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the pyridazine core have allowed for the elucidation of key structure-activity relationships. For example, the nature and position of substituents on the pyridazine ring and any attached phenyl groups significantly influence the antimicrobial spectrum and potency.[10]

Table 3: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Compound | Bacterial Strain | Activity | Fungal Strain | Activity | Reference |

| IIIa | S. pyogenes (Gram +ve) | Excellent | - | - | [10] |

| IIIa | E. coli (Gram -ve) | Excellent | - | - | [10] |

| IIId | - | - | Not specified | Very good | [10] |

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of substituted chloropyridazines often involves multi-step reaction sequences. A common starting material is 3,6-dichloropyridazine, which allows for sequential and regioselective substitution.

General Synthetic Scheme for 4-Chloropyridazinoxyphenyl Hybrids

One prominent synthetic route involves the reaction of 3,6-dichloropyridazine with a substituted phenol to yield an intermediate, which is then further functionalized.[1]

Experimental Details:

-

Synthesis of Intermediate 1 (e.g., 3-chloro-6-(4-hydroxyphenoxy)pyridazine): A mixture of 3,6-dichloropyridazine and a substituted phenol is refluxed in a suitable solvent such as isopropanol in the presence of a base like potassium carbonate (K2CO3).[1]

-

Claisen-Schmidt Condensation: The intermediate is then reacted with a substituted acetophenone in the presence of a base like potassium hydroxide (KOH) in ethanol at room temperature to yield the final chalcone-like hybrid.[1]

Biological Evaluation Protocols

-

In Vitro Anticancer Screening: The Sulforhodamine B (SRB) assay is a common method to determine the cytotoxic effects of compounds on various cancer cell lines.[1]

-

Apoptosis Assays: Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining is employed to quantify the induction of apoptosis.

-

Enzyme Inhibition Assays: Specific enzymatic assays are used to determine the inhibitory activity against targets like PARP-1 or various kinases.

-

Antiviral Assays: Plaque reduction assays or cytopathic effect (CPE) inhibition assays are standard methods for evaluating antiviral activity.

-

Antimicrobial Susceptibility Testing: The Kirby-Bauer disk diffusion method or broth microdilution methods are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[10]

Future Directions and Opportunities

The field of substituted chloropyridazines is ripe with opportunities for further exploration. Key areas for future research include:

-

Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with diverse substitution patterns to broaden the scope of biological activities.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

-

Development of Selective Inhibitors: Focusing on the design of highly selective inhibitors for specific enzyme targets, such as kinases, to minimize off-target effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Moving promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Combination Therapies: Exploring the synergistic effects of chloropyridazine derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel chloropyridazine sulfonamides as aromatase inhibitors and apoptotic inducers in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to 3-chloro-6-phenoxypyridazine: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available literature on 3-chloro-6-phenoxypyridazine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document details its synthesis, physicochemical properties, and explores its current and potential applications, with a focus on its role as a scaffold in drug discovery.

Chemical Properties and Synthesis

This compound is a substituted pyridazine with the chemical formula C₁₀H₇ClN₂O. Its structure, featuring a phenoxy group and a chlorine atom on the pyridazine ring, makes it a versatile intermediate for further chemical modifications. The chlorine atom, in particular, serves as a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.

The primary route for the synthesis of this compound involves the reaction of 3,6-dichloropyridazine with phenol. This nucleophilic aromatic substitution reaction is a common and effective method for introducing aryloxy moieties onto heterocyclic scaffolds.

Synthesis of the Precursor: 3,6-Dichloropyridazine

The key precursor, 3,6-dichloropyridazine, is typically synthesized from maleic hydrazide (pyridazine-3,6-diol) by reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide [2]

-

Materials: Maleic hydrazide (pyridazine-3,6-diol), Phosphorus oxychloride (POCl₃), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO₃) solution (saturated), Water, Brine, Sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask maintained under a nitrogen atmosphere, add maleic hydrazide (1.0 equivalent).

-

Carefully add phosphorus oxychloride (5.0 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to 80°C and maintain for several hours (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

-

Dilute the resulting thick mass with ethyl acetate.

-

Slowly and carefully quench the mixture by adding it to an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

-

Proposed Synthesis of this compound

Generalized Experimental Protocol:

-

Materials: 3,6-Dichloropyridazine, Phenol, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), isopropanol).

-

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent, add phenol (1.0-1.2 equivalents) and the base (1.0-1.5 equivalents).

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

-

Spectroscopic Data

The structural characterization of this compound and its derivatives is typically achieved through standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive public database of spectra for the parent compound is limited, data for closely related analogs are available and provide expected spectral features.

| Spectroscopic Data for a Representative Analog: 3-chloro-6-phenylpyridazine [3] | |

| Molecular Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| Appearance | Solid |

| ¹H NMR | Signals corresponding to the phenyl and pyridazine protons are expected in the aromatic region (typically δ 7.0-8.5 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridazine rings are expected. |

| IR | Characteristic peaks for C-H, C=C, C=N, and C-Cl stretching vibrations. |

| MS (m/z) | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for the chlorine atom. |

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] this compound serves as a valuable starting material for the synthesis of novel bioactive molecules.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds often exert their effects by targeting key proteins involved in cancer cell proliferation and survival, such as protein kinases.

A series of 3,6-disubstituted pyridazine derivatives have shown potent anti-proliferative action against human breast cancer cell lines.[5] For instance, some derivatives have demonstrated submicromolar IC₅₀ values against T-47D and MDA-MB-231 cell lines.[5] The mechanism of action for some of these compounds has been linked to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5]

Furthermore, other pyridazine-based compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair that is a validated target in cancer therapy.[4]

| Anticancer Activity of Selected Pyridazine Derivatives | |||

| Compound Class | Target Cell Line | Activity Metric | Value |

| 3,6-disubstituted pyridazines | T-47D (Breast Cancer) | IC₅₀ | 0.43 µM - 35.9 µM[5] |

| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.99 µM - 34.59 µM[5] |

| 3,6-disubstituted pyridazines | SKOV-3 (Ovarian Cancer) | IC₅₀ | Generally weak activity[5] |

| Chlorochalcone derivatives | MCF-7 (Breast Cancer) | IC₅₀ | Varies with substitution[6] |

| Phenanthridine derivatives | MCF-7 (Breast Cancer) | IC₅₀ | As low as 0.28 µM[7] |

Antifungal and Herbicidal Activity

The pyridazine core is also present in compounds with agricultural applications. Derivatives of this compound have been explored for their potential as fungicides and herbicides.[8][9] For example, certain 3-arylalkylamino-6-chloropyridazines have demonstrated herbicidal activity against broadleaf weeds.[9]

Signaling Pathways and Experimental Workflows

The biological activity of pyridazine derivatives is often linked to their ability to modulate specific cellular signaling pathways. Visualizing these pathways and the experimental workflows for their investigation is crucial for understanding their mechanism of action.

Potential Signaling Pathway Inhibition

Based on the activities of related pyridazine compounds, this compound derivatives may potentially inhibit key signaling pathways involved in cancer, such as the PARP-1 and CDK2 pathways.

Caption: Potential mechanism of PARP-1 inhibition by pyridazine derivatives.

Caption: Potential mechanism of CDK2 inhibition by pyridazine derivatives.

General Experimental Workflow

The discovery and development of new drugs based on the this compound scaffold typically follow a structured workflow.

Caption: A generalized experimental workflow for drug discovery.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of drug discovery and agrochemical research. Its accessible synthesis and the reactivity of the chlorine atom allow for the creation of diverse libraries of compounds. The pyridazine core has been shown to be a key pharmacophore in a variety of biologically active molecules, particularly in the development of anticancer agents targeting critical cellular pathways. Further research into the synthesis of novel derivatives of this compound and the comprehensive evaluation of their biological activities are warranted to fully exploit the potential of this promising scaffold.

References

- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-chloro-6-phenoxypyridazine: A Detailed Guide to Starting Materials and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-chloro-6-phenoxypyridazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process that begins with the formation of 3,6-dichloropyridazine from maleic anhydride and hydrazine, followed by a nucleophilic aromatic substitution with phenol.

I. Synthesis Pathway Overview

The overall synthesis pathway involves two primary transformations:

-

Formation of 3,6-dichloropyridazine: Maleic anhydride is first reacted with hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide). This intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.

-

Synthesis of this compound: The target molecule is synthesized through the reaction of 3,6-dichloropyridazine with phenol in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces one of the chlorine atoms on the pyridazine ring.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of 3,6-dichloropyridazine (Starting Material)

This protocol is adapted from established methods and involves the cyclization of maleic anhydride with hydrazine followed by chlorination.

Step 1: Synthesis of 3,6-dihydroxypyridazine (Maleic hydrazide)

A mixture of 98g (1 mole) of maleic anhydride and 72.5 mL (1.3 moles) of 80% hydrazine hydrate is carefully heated. An exothermic reaction will commence. The reaction mixture is then refluxed for approximately 3 hours. After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried to yield 3,6-dihydroxypyridazine.[1]

Step 2: Synthesis of 3,6-dichloropyridazine

In a well-ventilated fume hood, 112 g (1 mole) of 3,6-dihydroxypyridazine is added to 460 g (3 moles) of phosphorus oxychloride. The mixture is heated and stirred at 50-65°C for 3.5 to 4 hours.[2] After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and neutralized with an ammonium hydroxide solution to a pH of approximately 8. The precipitated crude 3,6-dichloropyridazine is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like n-hexane to yield a white crystalline solid.[1]

B. Synthesis of this compound (Final Product)

This protocol describes the nucleophilic aromatic substitution of 3,6-dichloropyridazine with phenol.

To a solution of 9.4 g (0.1 mole) of phenol in a suitable solvent such as toluene, 4.0 g (0.1 mole) of sodium hydroxide is added, and the mixture is heated to reflux to form sodium phenoxide, with the removal of water. To this solution, 14.9 g (0.1 mole) of 3,6-dichloropyridazine is added. The reaction mixture is then heated at reflux for several hours until the reaction is complete (monitoring by TLC is recommended). After cooling, the reaction mixture is washed with water to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

III. Data Presentation

The following tables summarize the key quantitative data for the synthesis of the starting materials and the final product.

Table 1: Synthesis of 3,6-dihydroxypyridazine

| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) | Melting Point (°C) |

| Maleic Anhydride | 98.06 | 1 | 98 g | - | - |

| Hydrazine Hydrate (80%) | 50.06 | 1.3 | 72.5 mL | ~91% | 298-300 |

Table 2: Synthesis of 3,6-dichloropyridazine

| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) | Purity (%) (GC) | Melting Point (°C) |

| 3,6-dihydroxypyridazine | 112.09 | 1 | 112 g | 72-87% | >99% | 68.1-68.7 |

| Phosphorus Oxychloride | 153.33 | 3 | 460 g | - | - | - |

Table 3: Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |

| 3,6-dichloropyridazine | 148.98 | 0.1 | 14.9 g |

| Phenol | 94.11 | 0.1 | 9.4 g |

| Sodium Hydroxide | 40.00 | 0.1 | 4.0 g |

Note: Yields and purity for the final product can vary depending on the specific reaction conditions and purification methods employed.

IV. Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-chloro-6-phenoxypyridazine

For Researchers, Scientists, and Drug Development Professionals